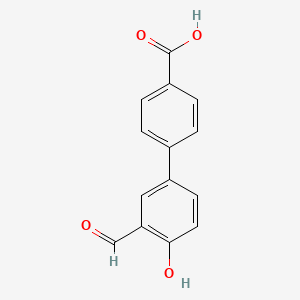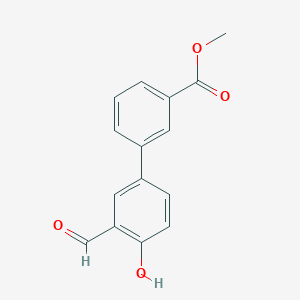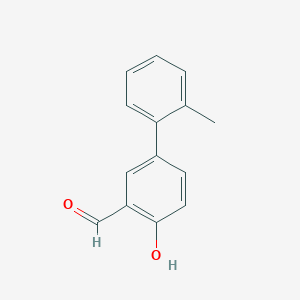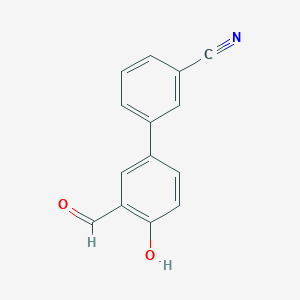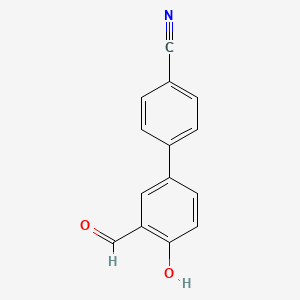
4-(4-Cyanophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyanophenyl)-2-formylphenol, 95% (4-CFP) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid with a melting point of 98-99°C and a boiling point of 142-144°C. 4-CFP is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides. It is also used in the production of polymers and resins. In addition, 4-CFP is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides.
作用機序
The mechanism of action of 4-(4-Cyanophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound is metabolized by the body and is converted into a variety of metabolites. These metabolites are then further metabolized and excreted in the urine. It is also believed that 4-(4-Cyanophenyl)-2-formylphenol, 95% may interact with certain enzymes and receptors, leading to changes in the activity of these enzymes and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cyanophenyl)-2-formylphenol, 95% are not well understood. However, it is believed that 4-(4-Cyanophenyl)-2-formylphenol, 95% may interact with certain enzymes and receptors, leading to changes in the activity of these enzymes and receptors. In addition, 4-(4-Cyanophenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
4-(4-Cyanophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a colorless solid with a melting point of 98-99°C and a boiling point of 142-144°C, making it easy to handle and store. It is also relatively inexpensive and has a wide range of applications in the scientific and industrial fields. However, 4-(4-Cyanophenyl)-2-formylphenol, 95% is toxic in high doses and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of 4-(4-Cyanophenyl)-2-formylphenol, 95%. These include the development of new compounds based on 4-(4-Cyanophenyl)-2-formylphenol, 95% and the use of 4-(4-Cyanophenyl)-2-formylphenol, 95% in the synthesis of new drugs and other compounds. In addition, further research into the biochemical and physiological effects of 4-(4-Cyanophenyl)-2-formylphenol, 95% may uncover new applications for the compound. Finally, the development of new methods for the synthesis and purification of 4-(4-Cyanophenyl)-2-formylphenol, 95% could lead to more efficient and cost-effective production of the compound.
合成法
4-(4-Cyanophenyl)-2-formylphenol, 95% is synthesized through a process called the Friedel-Crafts acylation reaction. This reaction involves the reaction of an aromatic compound, such as benzene, with an acyl chloride in the presence of an acid catalyst. In this reaction, the acyl chloride reacts with the aromatic compound to form an acylated product, such as 4-(4-Cyanophenyl)-2-formylphenol, 95%. The acylation reaction is a versatile and efficient method for the synthesis of a wide range of compounds.
科学的研究の応用
4-(4-Cyanophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides. It is also used in the production of polymers and resins. In addition, 4-(4-Cyanophenyl)-2-formylphenol, 95% is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides. Furthermore, 4-(4-Cyanophenyl)-2-formylphenol, 95% is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and pesticides.
特性
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSUWLWNKBQQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602436 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
CAS RN |
769971-95-1 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



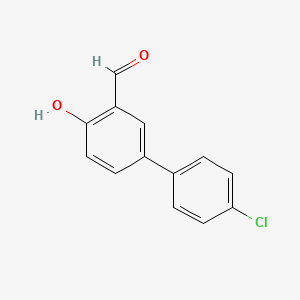
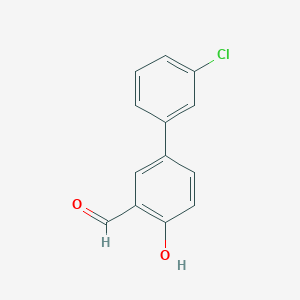

![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)
